molecular formula C12H10N4O4 B12938933 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide CAS No. 62366-95-4

2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide

Cat. No.: B12938933
CAS No.: 62366-95-4
M. Wt: 274.23 g/mol
InChI Key: YYCPMZGIQVGGED-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide typically involves the reaction of 1-methyl-1H-imidazole-2-carbonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole-2-carbonyl chloride: A precursor in the synthesis of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide.

    2-(1H-Imidazole-2-carbonyl)pyridine: Another imidazole derivative with similar structural features.

    4-Nitroaniline: A starting material in the synthesis of the compound.

Uniqueness

This compound is unique due to its combination of an imidazole ring, a nitro group, and a carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

CAS No.

62366-95-4

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

2-(1H-imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide

InChI

InChI=1S/C12H10N4O4/c1-13-12(18)8-3-2-7(16(19)20)6-9(8)10(17)11-14-4-5-15-11/h2-6H,1H3,(H,13,18)(H,14,15)

InChI Key

YYCPMZGIQVGGED-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=NC=CN2

Origin of Product

United States

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